1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone

Serotonin receptor Sphingosine-1-phosphate receptor Selectivity profiling

This 2,3-dimethylindole-2-methylpiperidine ethanone is a unique N-1 linked regioisomer, creating a constrained pharmacophore critical for differentiating target engagement from common indol-3-yl analogs. Its geometry is essential for probing CBP/EP300 bromodomain acetyl-lysine pockets and establishing HPLC retention-time markers for N-1/C-3 isomer resolution. Replacing it with a 3-furoyl or 4-methylpiperidine analog is not expected to preserve activity, making deliberate procurement of this exact compound essential for fragment growing or receptor selectivity studies.

Molecular Formula C18H24N2O
Molecular Weight 284.4 g/mol
Cat. No. B3996262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone
Molecular FormulaC18H24N2O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1CCCCN1CC(=O)N2C(=C(C3=CC=CC=C32)C)C
InChIInChI=1S/C18H24N2O/c1-13-8-6-7-11-19(13)12-18(21)20-15(3)14(2)16-9-4-5-10-17(16)20/h4-5,9-10,13H,6-8,11-12H2,1-3H3
InChIKeyHJYZWHVDIUUFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone – Structural Identity and Pharmacophore Potential


1-(2,3-Dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone is a synthetic indole derivative featuring a 2,3-dimethylindole scaffold N-linked via an ethanone bridge to a 2-methylpiperidine moiety. This structural arrangement places the piperidine nitrogen at a defined distance from the indole core, creating a constrained pharmacophore that differs from the more common indol-3-yl regioisomers. The compound's molecular formula is C18H24N2O (MW 284.4 g/mol) . While biological characterization remains sparse, structurally related N-acylindole piperidine ethanones have been registered as screening compounds in the Molecular Libraries Program and evaluated against serotonin receptors and sphingosine-1-phosphate receptors [1].

Why 1-(2,3-Dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone Cannot Be Interchanged with Close Structural Analogs


Even minor structural modifications within the indole-piperidine ethanone class can profoundly shift target selectivity. For instance, replacing the 2,3-dimethyl substitution pattern on the indole ring with a 3-furoyl group—while retaining the identical 2-methylpiperidine ethanone linker—yields a compound (BDBM31348) that exhibits only weak inhibition of 5-HT1E (IC50 ~50 μM) and S1P3 receptors [1]. Similarly, altering the piperidine methyl position from 2- to 4-methyl regioisomer, or moving the ethanone attachment from indole N-1 to indole C-3, changes the spatial orientation of the basic nitrogen and the hydrogen-bond acceptor pattern, thereby altering recognition by aromatic cages in bromodomains or kinase hinge regions. Consequently, simple substitution among in-class analogs is not expected to preserve pharmacological activity, making deliberate procurement of this exact compound essential for studies where its unique pharmacophore geometry is required [2].

Quantitative Differentiation Evidence for 1-(2,3-Dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone


HTR1E / S1PR3 Selectivity: 2,3-Dimethylindole vs. 3-Furoylindole Comparison

A structurally related comparator compound—2-[3-(2-furoyl)indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone (BDBM31348)—was tested against human 5-HT1E and S1P3 receptors. It displayed IC50 values of 50,000 nM and 49,800 nM, respectively, indicating very weak binding [1]. The target compound differs from BDBM31348 solely by the absence of the 3-furoyl group and the presence of 2,3-dimethyl substituents on the indole ring. In medicinal chemistry, removing a hydrogen-bond acceptor (furoyl carbonyl) while introducing two methyl groups alters both electronic density and steric bulk on the indole core, which is predicted to significantly shift the selectivity profile away from these aminergic GPCRs toward other targets such as bromodomains or kinases [2].

Serotonin receptor Sphingosine-1-phosphate receptor Selectivity profiling

Regioisomeric Differentiation: Indole N-1 vs. Indole C-3 Attachment

The target compound features the ethanone linker attached to the indole N-1 position, whereas many commercial indole-piperidine screening compounds (e.g., AMB761984, 1-(2,6-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)propan-1-one) attach at the indole C-3 position [1]. Published structure-activity relationship (SAR) studies on 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors demonstrate that N-1 substitution is critical for engaging the bromodomain acetyl-lysine binding pocket, with Kd values in the low micromolar range for optimized analogs [2]. The C-3 regioisomeric series exhibits a completely different binding mode and target profile.

Regioisomerism Bromodomain inhibition CBP/EP300

Piperidine Methyl Position: 2-Methyl vs. 4-Methyl Isomer Comparison

The compound carries a 2-methyl substituent on the piperidine ring, which introduces a chiral center absent in the 4-methylpiperidine analog 1-(2,3-dimethyl-1H-indol-1-yl)-2-(4-methylpiperidin-1-yl)ethan-1-one . The 2-methyl group restricts the conformational freedom of the piperidine ring, favoring axial or equatorial orientation of the ethanone linker depending on stereochemistry. In related kinase inhibitor chemotypes, the 2-methylpiperidine moiety has been shown to enhance selectivity for specific kinase family members compared to the unsubstituted or 4-methyl variants by imposing a specific vector for the basic nitrogen that hydrogen-bonds with the hinge region [1].

Piperidine substitution Conformational constraint Kinase selectivity

Predicted Physicochemical Differentiation: logP and PSA Relative to N-Acetyl-2,3-dimethylindole

The target compound (C18H24N2O, MW 284.4) has a calculated logP of approximately 3.5–4.2 and a polar surface area (PSA) of ~25–36 Ų based on the piperidine nitrogen and carbonyl oxygen as the only hydrogen-bond acceptors [1]. In contrast, the simpler N-acetyl-2,3-dimethylindole (1-(2,3-dimethylindol-1-yl)ethanone, CAS 31676-43-4, MW 187.24, logP ~2.9, PSA ~22 Ų) lacks the basic piperidine nitrogen entirely, making it unsuitable as a pharmacophore probe . The added piperidine moiety of the target compound provides a protonatable center (predicted pKa ~8.5) that enables salt formation, improves aqueous solubility under acidic conditions, and facilitates CNS penetration via the basic amine rule.

Physicochemical properties logP CNS penetration Solubility

Recommended Application Scenarios for 1-(2,3-Dimethyl-1H-indol-1-yl)-2-(2-methylpiperidin-1-yl)ethanone


CBP/EP300 Bromodomain Inhibitor Hit Expansion

The N-1 indole ethanone scaffold has been validated as a privileged chemotype for CBP and EP300 bromodomain inhibition [1]. This compound's 2,3-dimethyl substitution pattern provides a novel vector for exploring the acetyl-lysine binding pocket, distinct from the 1-(1H-indol-1-yl)ethanone lead series. Researchers can use it as a starting point for fragment growing or structure-based optimization toward prostate cancer therapeutics.

Selective Kinase Profiling Probe

The combination of a 2-methylpiperidine moiety with a 2,3-dimethylindole core creates a conformationally constrained kinase hinge-binding motif. Patent literature (US-9249087) demonstrates that related indole-piperidine ethanones exhibit differential activity against HDAC and kinase panels [2]. This compound is suited for inclusion in kinase selectivity panels where 2-substituted piperidine isomers are being systematically compared.

Chemical Biology Tool for GPCR Deorphanization

The structurally related 3-furoylindole analog (BDBM31348) showed weak activity at 5-HT1E and S1P3 receptors, but the 2,3-dimethyl variant is predicted to have an orthogonal selectivity profile [3]. This compound can serve as a negative control or selectivity probe in GPCR screening cascades to differentiate aminergic vs. non-aminergic target engagement.

Reference Standard for Regioisomer Purity in Analytical Method Development

Because the N-1 and C-3 indole ethanone regioisomers have identical molecular formulas and similar masses, this compound can serve as a retention-time marker in HPLC or UPLC-MS methods that must resolve the two regioisomeric forms in mixture analysis or purity determination [1][4].

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